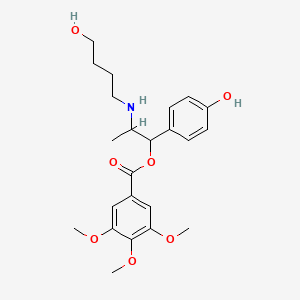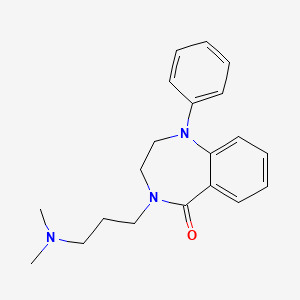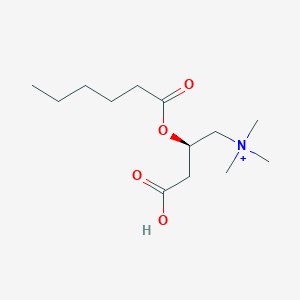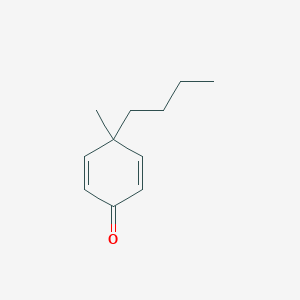![molecular formula C18H14N4O2 B14471205 1,1'-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one) CAS No. 65182-17-4](/img/structure/B14471205.png)
1,1'-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one) is a complex organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one) typically involves the condensation of ortho-diamines with 1,2-diketones. The parent substance, quinoxaline, is formed when glyoxal is condensed with 1,2-diaminobenzene . Substituted derivatives can be synthesized using α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols in place of diketones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. These optimizations may include the use of specific catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
1,1’-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,1’-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one) involves its interaction with specific molecular targets and pathways. For example, its antiproliferative activity is evaluated against cell lines via the Sulforhodamine B colorimetric assay . The compound may interact with cellular proteins and enzymes, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, known for its use in dyes, pharmaceuticals, and antibiotics.
Echinomycin: A naturally occurring antibiotic used in treating cancer patients.
Uniqueness
1,1’-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one) is unique due to its specific structure, which allows for a wide range of chemical reactions and applications
Properties
CAS No. |
65182-17-4 |
|---|---|
Molecular Formula |
C18H14N4O2 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
1-(5-acetylquinoxalino[2,3-b]quinoxalin-12-yl)ethanone |
InChI |
InChI=1S/C18H14N4O2/c1-11(23)21-15-9-5-6-10-16(15)22(12(2)24)18-17(21)19-13-7-3-4-8-14(13)20-18/h3-10H,1-2H3 |
InChI Key |
OIBAZFKGVYYZEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2N(C3=NC4=CC=CC=C4N=C31)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14471146.png)

![(3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dibromo-2,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14471154.png)
![N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-2-(carbamoylamino)-N-methylacetamide](/img/structure/B14471160.png)
![8-Chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14471162.png)



![2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B14471188.png)
![Cuprate(3-), [4-(hydroxy-kappaO)-5-[[1-(hydroxy-kappaO)-3-sulfo-6-[[4-[(2,5,6-trichloro-4-pyrimidinyl)amino]phenyl]amino]-2-naphthalenyl]azo-kappaN1]-1,3-benzenedisulfonato(5-)]-, trisodium](/img/structure/B14471192.png)
![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-2,6-dimethylpiperidin-1-amine](/img/structure/B14471209.png)

